1-(2,5-dimethoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound characterized by its unique structural features and potential applications in scientific research. This compound belongs to the class of benzodiazoles and pyrrolidinones, which are known for their diverse biological activities. The structure includes a pyrrolidinone core substituted with both a 2,5-dimethoxyphenyl group and a 4-methylphenylmethyl-benzodiazolyl moiety, making it of significant interest in medicinal chemistry and pharmacology.
This compound can be classified under several categories:
The compound's synthesis and characterization are often documented in chemical databases and research articles, indicating its relevance in ongoing scientific studies.
The synthesis of 1-(2,5-dimethoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple synthetic steps:
Common reagents used in these synthetic routes include:
The molecular structure of 1-(2,5-dimethoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can be represented using various structural formulas:
Property | Value |
---|---|
Molecular Formula | C27H27N3O3 |
Molecular Weight | 433.52 g/mol |
InChI Key | WAUJEQJQNKMUIS-UHFFFAOYSA-N |
Canonical SMILES | CC(C=CC)C(C=CC)NCC(=O)N(CC(C)C)C |
The presence of multiple functional groups contributes to its chemical reactivity and potential biological activity.
This compound can participate in various chemical reactions, including:
The choice of reagents and conditions significantly influences the yield and purity of the final product:
The mechanism of action for 1-(2,5-dimethoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific biological targets. This compound may bind to various enzymes or receptors, influencing their activity and leading to biological effects such as modulation of neurotransmitter systems or inhibition of specific pathways relevant to disease processes.
Research indicates that compounds with similar structures have shown potential as pharmacological agents due to their ability to interact with biological systems effectively .
The physical properties of this compound include:
Chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
1-(2,5-dimethoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several notable applications:
This compound exemplifies the ongoing research into novel chemical entities that could lead to new therapeutic agents or materials with specialized properties .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: